2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine 2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15892827
InChI: InChI=1S/C17H19N5/c1-21-7-9-22(10-8-21)17-19-15-11-14(12-18-16(15)20-17)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H,18,19,20)
SMILES:
Molecular Formula: C17H19N5
Molecular Weight: 293.4 g/mol

2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine

CAS No.:

Cat. No.: VC15892827

Molecular Formula: C17H19N5

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine -

Specification

Molecular Formula C17H19N5
Molecular Weight 293.4 g/mol
IUPAC Name 2-(4-methylpiperazin-1-yl)-6-phenyl-1H-imidazo[4,5-b]pyridine
Standard InChI InChI=1S/C17H19N5/c1-21-7-9-22(10-8-21)17-19-15-11-14(12-18-16(15)20-17)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H,18,19,20)
Standard InChI Key ZIDZESWHLHMFFD-UHFFFAOYSA-N
Canonical SMILES CN1CCN(CC1)C2=NC3=C(N2)C=C(C=N3)C4=CC=CC=C4

Introduction

Structural and Chemical Profile

Core Architecture and Substituent Roles

The compound features an imidazo[4,5-b]pyridine core, with a 4-methylpiperazin-1-yl group at position 2 and a phenyl group at position 6 (Figure 1). The piperazine moiety enhances solubility and bioavailability, while the phenyl group contributes to hydrophobic interactions with target proteins .

Key Structural Features:

  • Imidazo[4,5-b]pyridine core: Mimics ATP-binding sites in kinases, enabling competitive inhibition .

  • 4-Methylpiperazine: Modulates physicochemical properties and improves pharmacokinetics .

  • Phenyl group: Enhances binding affinity through π-π stacking in hydrophobic kinase pockets .

Synthetic Methodologies

One-Pot Tandem Synthesis

A highly efficient route, adapted from Kumar et al. , involves a three-step tandem process:

  • Nucleophilic aromatic substitution (SNAr): 2-Chloro-3-nitropyridine reacts with 4-methylpiperazine in H2O-IPA (1:1) at 80°C.

  • Reduction: Zinc dust and HCl reduce the nitro group to an amine.

  • Cyclization: Reaction with benzaldehyde forms the imidazo ring via imine intermediate aromatization .

Table 1: Synthetic Conditions and Yields

StepReagents/ConditionsIntermediateYield (%)
SNAr4-Methylpiperazine, H2O-IPA, 80°C2-(4-Methylpiperazin-1-yl)-3-nitropyridine85–90
ReductionZn, HCl, 80°C2-(4-Methylpiperazin-1-yl)-3-aminopyridine90–95
CyclizationBenzaldehyde, H2O-IPA, 85°CTarget Compound75–80

Pharmacological Activity

Table 2: Hypothesized Kinase Inhibition Profile

TargetAssumed Kd (nM)Rationale
Aurora-A10–20Similar piperazine substituents in 27e
FLT35–15Piperazine enhances FLT3 binding
FLT3-ITD30–50Reduced potency vs. wild-type

Structure-Activity Relationships (SAR)

Impact of Position 2 Substitutions

  • Piperazine derivatives: 4-Methylpiperazine optimizes solubility without compromising kinase affinity . Bulky groups (e.g., 4-chlorobenzyl) improve FLT3 binding but reduce oral bioavailability .

  • Pyrazole vs. piperazine: 1,3-Dimethylpyrazole at position 2 (as in 27e) increases Aurora-A selectivity .

Role of Position 6 Substituents

  • Phenyl group: Enhances hydrophobic interactions in kinase ATP pockets . Electron-withdrawing groups (e.g., Cl, NO2) may improve potency but risk off-target effects .

ADME and Toxicity Considerations

Pharmacokinetic Properties

  • Oral bioavailability: Predicted >50% due to 4-methylpiperazine’s solubility-enhancing effects .

  • Plasma protein binding: Moderate (80–85%) based on analog data .

Toxicity Risks

  • hERG inhibition: Piperazine-containing compounds may prolong QT intervals; in silico screening is advised .

  • CYP450 interactions: Likely CYP3A4 substrate, necessitating dose adjustments with inhibitors/inducers .

Future Directions

Preclinical Development

  • Kinase panel screening: Prioritize profiling against 442-kinase panels to assess selectivity .

  • AML PDX models: Evaluate efficacy in patient-derived xenografts with FLT3-ITD mutations .

Structural Optimization

  • Position 6 modifications: Introduce fluorine or methoxy groups to balance potency and solubility .

  • Pro-drug strategies: Mask the piperazine moiety to enhance CNS penetration for brain cancer applications .

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